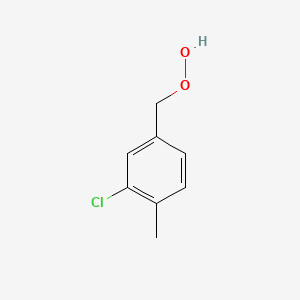![molecular formula C10H9F3O5S B14308409 {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate CAS No. 112533-10-5](/img/structure/B14308409.png)
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a phenyl ring, which is further connected to a methyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate typically involves the reaction of 2-hydroxybenzyl acetate with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-Hydroxybenzyl acetate+Trifluoromethanesulfonic anhydride→2-[(Trifluoromethanesulfonyl)oxy]phenylmethyl acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acetate group can be reduced to an alcohol under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
{2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {2-[(Trifluoromethanesulfonyl)oxy]phenyl}methyl acetate involves the activation of the trifluoromethanesulfonyl group, which can act as a leaving group in nucleophilic substitution reactions. The phenyl ring can participate in various electrophilic and nucleophilic aromatic substitution reactions, while the acetate group can undergo hydrolysis or reduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in organic synthesis.
Trifluoromethanesulfonyl chloride: A reagent used for introducing trifluoromethanesulfonyl groups.
Phenyl acetate: A simple ester used in organic synthesis.
Eigenschaften
CAS-Nummer |
112533-10-5 |
|---|---|
Molekularformel |
C10H9F3O5S |
Molekulargewicht |
298.24 g/mol |
IUPAC-Name |
[2-(trifluoromethylsulfonyloxy)phenyl]methyl acetate |
InChI |
InChI=1S/C10H9F3O5S/c1-7(14)17-6-8-4-2-3-5-9(8)18-19(15,16)10(11,12)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
DZIVUWOIPZELHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC=CC=C1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


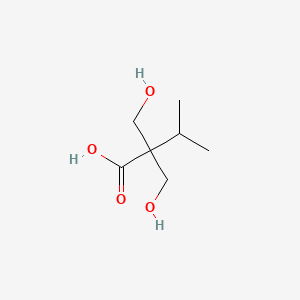
amino}methyl)-4-methylphenol](/img/structure/B14308341.png)
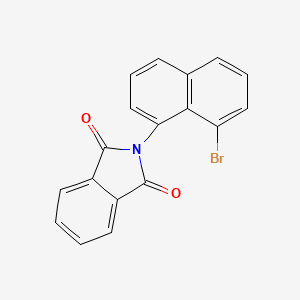
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
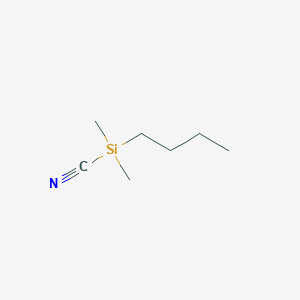
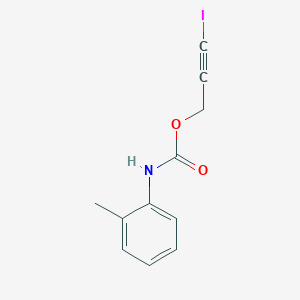


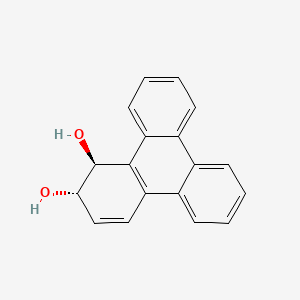
![N-(Octa-2,7-dien-1-yl)-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14308391.png)
![3-[(1-Aminoethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B14308394.png)

